8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3-dimethylxanthine with 2-methylbenzyl chloride, followed by the introduction of the benzylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperazine moiety, known for its role as a monoamine releasing agent.
Piperacillin: An antibiotic with a piperazine ring, used for its antibacterial properties.
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione stands out due to its unique combination of a purine core with a benzylpiperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
851938-22-2 |
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Molecular Formula |
C27H32N6O2 |
Molecular Weight |
472.593 |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C27H32N6O2/c1-20-9-7-8-12-22(20)18-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)19-32-15-13-31(14-16-32)17-21-10-5-4-6-11-21/h4-12H,13-19H2,1-3H3 |
InChI Key |
IKUPCIZGFDJTDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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